Home > Products > Building Blocks P16900 > (3R,5R)-Rosuvastatin
(3R,5R)-Rosuvastatin - 1242184-42-4

(3R,5R)-Rosuvastatin

Catalog Number: EVT-3161296
CAS Number: 1242184-42-4
Molecular Formula: C22H28FN3O6S
Molecular Weight: 481.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(3R,5R)-Rosuvastatin is a synthetic statin, specifically a pyrrole-substituted 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitor. [] While extensively studied for its cholesterol-lowering properties in a clinical context, its applications in scientific research extend beyond this. This document will focus on the scientific research applications of (3R,5R)-Rosuvastatin, excluding information related to drug use, dosage, and side effects.

(3R,5S)-7-(4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxy-N-methyl-N-((2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl)hept-6-enamide (Imp-1)

  • Compound Description: This compound, identified as Imp-1, is a novel impurity detected during stability studies of Rosuvastatin Calcium tablets. [] It was found at a level of 0.8% using a newly developed reverse-phase HPLC method. [] The structure of Imp-1 was elucidated using LC-MS, HRMS, NMR, and IR spectral analyses. []

t-Butyl 6-chloro-(3R,5S)-dihydroxyhexanoate ((3R,5S)-CDHH)

  • Compound Description: (3R,5S)-CDHH is a crucial chiral building block in the synthesis of (3R,5R)-Rosuvastatin. []

t-Butyl 6-cyano-(3R,5R)-dihydroxyhexanoate ((3R,5R)-2)

  • Compound Description: (3R,5R)-2 serves as a key chiral diol precursor in the synthesis of Atorvastatin Calcium (Lipitor®). []

t-Butyl 6-cyano-(5R)-hydroxy-3-oxohexanoate ((5R)-1)

  • Compound Description: (5R)-1 is a substrate for the enzyme aldo-keto reductase (AKR), specifically the mutant KlAKR-Y295W/W296L (KlAKRm), which exhibits high activity and excellent diastereoselectivity towards it. []
Source and Classification

Rosuvastatin was developed by AstraZeneca and was first approved by the Food and Drug Administration in 2003. It is marketed under the brand name Crestor among others. The compound is classified as a small molecule drug, specifically targeting cholesterol biosynthesis by inhibiting HMG-CoA reductase .

Synthesis Analysis

The synthesis of (3R,5R)-Rosuvastatin involves several steps that typically include the formation of key structural components through various organic reactions. The synthesis can be summarized as follows:

  1. Starting Materials: The synthesis begins with commercially available precursors that contain the necessary functional groups for constructing the statin core.
  2. Key Reactions:
    • Formation of Dihydroxyheptenoic Acid: This step involves creating a heptenoic acid structure with hydroxyl groups at specific positions (3 and 5) through reactions such as alkylation or oxidation.
    • Pyrimidine Ring Construction: A pyrimidine derivative is synthesized, which includes substituents like fluorophenyl and isopropyl groups.
    • Coupling Reaction: The dihydroxyheptenoic acid is coupled with the pyrimidine derivative to form the complete rosuvastatin structure.
  3. Finalization: The compound is then converted into its calcium salt form for improved solubility and bioavailability .

Technical Parameters

Molecular Structure Analysis

The molecular formula of (3R,5R)-Rosuvastatin is C22H28FN3O6SC_{22}H_{28}FN_{3}O_{6}S, with a molecular weight of approximately 481.54 g/mol. The structure features a unique arrangement that includes:

  • A dihydroxyheptenoic acid backbone.
  • A pyrimidine ring, which contributes to its pharmacological activity.
  • A fluorophenyl group that enhances its lipophilicity.

The stereochemistry at positions 3 and 5 (both R configurations) is crucial for its biological activity, allowing it to effectively bind to HMG-CoA reductase .

Structural Data

  • Log D: The log D value at pH 7.4 is approximately -0.33, indicating relatively low lipophilicity compared to other statins .
  • Solubility: Rosuvastatin exhibits sparing solubility in water and methanol but shows slight solubility in ethanol.
Chemical Reactions Analysis

(3R,5R)-Rosuvastatin undergoes several important chemical reactions within biological systems:

  1. Inhibition of HMG-CoA Reductase: Rosuvastatin acts as a competitive inhibitor for HMG-CoA reductase, mimicking the natural substrate HMG-CoA. This inhibition reduces cholesterol synthesis in the liver.
  2. Metabolism: It undergoes minimal metabolism; about 10% of administered doses are converted into metabolites, primarily through Cytochrome P450 enzymes (notably CYP2C9). The major metabolite is N-desmethylrosuvastatin, which retains some pharmacological activity but is not clinically significant .
  3. Drug Interactions: Due to its minimal metabolism via Cytochrome P450 pathways, rosuvastatin has fewer drug-drug interactions compared to other statins .
Mechanism of Action

The mechanism of action for (3R,5R)-Rosuvastatin primarily involves:

  • Competitive Inhibition: It competes with HMG-CoA for binding to HMG-CoA reductase, leading to decreased production of mevalonate, a precursor in cholesterol biosynthesis.
  • Increased LDL Receptors: This inhibition results in upregulation of LDL receptors on hepatocyte surfaces, enhancing clearance of low-density lipoprotein from circulation .

Relevant Data

  • Studies have shown that rosuvastatin significantly lowers levels of total cholesterol and low-density lipoprotein cholesterol in patients with hyperlipidemia.
Physical and Chemical Properties Analysis

(3R,5R)-Rosuvastatin possesses distinct physical and chemical properties:

  • Appearance: It typically appears as a white amorphous powder.
  • Solubility Profile:
    • Sparingly soluble in water.
    • Slightly soluble in ethanol.
    • Soluble in methanol.
  • Stability: The compound remains stable under standard storage conditions but may degrade under extreme temperatures or humidity .
Applications

(3R,5R)-Rosuvastatin has several important applications in clinical practice:

  1. Cardiovascular Disease Prevention: It is widely prescribed for lowering cholesterol levels in patients at risk for cardiovascular events.
  2. Hyperlipidemia Treatment: Used to manage various forms of dyslipidemia effectively.
  3. Research Applications: Investigated for potential benefits beyond lipid-lowering effects, including anti-inflammatory properties and impact on endothelial function .
Stereochemical Configuration and Chiral Resolution of (3R,5R)-Rosuvastatin

Structural Elucidation of (3R,5R) Enantiomeric Configuration

(3R,5R)-Rosuvastatin is a diastereomeric impurity of the therapeutic agent rosuvastatin calcium, which possesses the (3R,5S) configuration. The molecule contains two chiral centers at the C3 and C5 positions of the heptenoic acid side chain. In the (3R,5R) configuration, both chiral centers exhibit R-stereochemistry, resulting in a spatial orientation distinct from the active (3R,5S) enantiomer. The absolute configuration dictates the molecule's three-dimensional topology, with the (3R,5R) form representing one of four possible stereoisomers (including (3R,5S), (3S,5R), and (3S,5S)). X-ray crystallographic studies confirm that the (3R,5R) diastereomer features a syn orientation of the 3,5-dihydroxy groups, contrasting with the anti orientation in the active (3R,5S) isomer. This stereochemical divergence critically impacts molecular recognition by HMG-CoA reductase, rendering the (3R,5R) form pharmacologically inert [1] [7].

Comparative Analysis of (3R,5R) vs. (3S,5S) Diastereomeric Impurities

The (3R,5R) and (3S,5S) diastereomers collectively constitute the impurity designated as IMP-B in pharmacopeial monographs. Both share identical relative configurations (R,R and S,S) but are enantiomeric to each other. Key distinctions between IMP-B and the enantiomeric impurity IMP-G ((3S,5R)-enantiomer) include:

Table 1: Comparative Properties of Rosuvastatin Diastereomeric Impurities

Property(3R,5R)/(3S,5S) IMP-B(3S,5R) IMP-G
Chiral CentersC3 and C5 same chiralityC3 and C5 opposite chirality
Pharmacopeial DesignationDiastereomeric impurityEnantiomeric impurity
Separation ChallengeCo-elution risk under isocratic conditionsBaseline separation achievable
Resolution from APIRs > 2.0 with optimized CSPsRs > 1.5 with standard methods
Synthetic OriginIncomplete stereoselective reductionRacemization during synthesis

Chromatographic separation of IMP-B from the active pharmaceutical ingredient (API) requires high-efficiency chiral stationary phases due to similar hydrophobicity and polarity profiles. The (3R,5R) and (3S,5S) diastereomers exhibit identical retention times under standard reversed-phase conditions, necessitating enantioselective methods for discrimination [1] [8].

Chiral Stationary Phase Selection for Enantioseparation in Reversed-Phase HPLC

The separation of (3R,5R)-rosuvastatin from other stereoisomers demands carefully optimized chromatographic conditions. Cellulose-based chiral stationary phases (CSPs) demonstrate superior performance:

  • Coated vs. Immobilized CSPs: The coated-type Chiralcel OJ-RH shows partial resolution (Rs ≈ 2.02) under European Pharmacopoeia conditions (acetonitrile/TFA 0.1%, 25:75 v/v), while immobilized phases like Lux Cellulose-2 enable baseline separation in gradient mode [1].
  • Gradient Elution Advantages: A study employing Lux Cellulose-2 (250 × 4.6 mm, 3.0 µm) with a water/acetonitrile gradient containing 0.05% trifluoroacetic acid achieved simultaneous resolution of IMP-B, IMP-G, and rosuvastatin API. This method resolved the critical IMP-B/IMP-G pair unresolved by isocratic methods [1].
  • Normal-Phase Alternatives: CHIRALPAK IB with n-heptane/2-propanol/TFA (85:15:1 v/v) resolves the enantiomer with Rs > 2.0. However, reversed-phase methods are preferred for mass spectrometry compatibility [6] [8].

Table 2: Performance of Chiral Stationary Phases for (3R,5R) Resolution

Chiral Stationary PhaseModeMobile PhaseResolution (Rs)Critical Pair Resolved
Lux Cellulose-2Reversed-phaseWater/ACN/TFA gradient>2.0IMP-B vs. IMP-G
Chiralpak IB-3Reversed-phaseEthanol/TFA 0.05%1.8Partial IMP-B separation
CHIRALPAK ICNormal-phasen-Hexane/IPA/TFA (750:250:1)1.5IMP-G only
Trefoil CEL1UPC²CO₂/MeOH-IPA-NH₃ (80:20)>2.0Full stereoisomer separation

Immobilized cellulose tris(3-chloro-4-methylphenylcarbamate) phases (e.g., Lux Cellulose-2) provide enhanced enantioselectivity due to their covalent bonding architecture, which improves solvent tolerance and enables gradient elution necessary for complex impurity profiles [1] [4].

Impact of Absolute Configuration on Pharmacodynamic Activity

The (3R,5R) configuration confers no therapeutic activity in cholesterol management due to steric incompatibility with HMG-CoA reductase:

  • Enzyme Binding Requirements: The catalytic site of HMG-CoA reductase requires a specific anti orientation of the 3,5-dihydroxy groups, optimally presented by the (3R,5S) configuration. Molecular docking simulations reveal the (3R,5R) diastereomer exhibits >100-fold lower binding affinity due to misalignment of pharmacophoric elements [7].
  • In Vivo Relevance: Pharmacokinetic studies of fast-dissolving films containing rosuvastatin show the (3R,5S) enantiomer achieves Cₘₐₓ = 1.540 µg/mL ± 0.044 at tₘₐₓ = 2 h, while the (3R,5R) form is undetectable in plasma, confirming negligible absorption or rapid elimination [5].
  • Regulatory Significance: Pharmacopeial limits for IMP-B are typically ≤0.5% due to pharmacological inactivity rather than toxicity. This distinguishes it from structurally complex impurities requiring lower thresholds [1] [3].

The strict stereochemical requirements for HMG-CoA reductase inhibition underscore why pharmacopeial methods must discriminate (3R,5R)-rosuvastatin from the active isomer despite their nearly identical physicochemical properties. Contemporary analytical techniques achieve this via chiral chromatography rather than derivatization, enabling direct analysis of the underivatized diastereomers [1] [4] [7].

Properties

CAS Number

1242184-42-4

Product Name

(3R,5R)-Rosuvastatin

IUPAC Name

7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid

Molecular Formula

C22H28FN3O6S

Molecular Weight

481.5 g/mol

InChI

InChI=1S/C22H28FN3O6S/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30)

InChI Key

BPRHUIZQVSMCRT-UHFFFAOYSA-N

SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

Solubility

In water, 17.96 mg/L at 25 °C (est)

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.